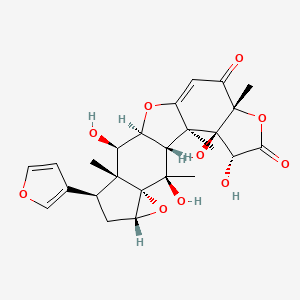

Toonaciliatin A

描述

Structure

3D Structure

属性

分子式 |

C25H28O10 |

|---|---|

分子量 |

488.5 g/mol |

IUPAC 名称 |

(1S,2R,3R,4R,7R,12S,13R,14R,15S,17R,19S,20R)-15-(furan-3-yl)-3,4,13,20-tetrahydroxy-2,7,14,20-tetramethyl-6,11,18-trioxahexacyclo[10.8.0.02,10.03,7.014,19.017,19]icos-9-ene-5,8-dione |

InChI |

InChI=1S/C25H28O10/c1-20-11(10-5-6-32-9-10)7-14-25(20,34-14)22(3,30)16-15(17(20)27)33-13-8-12(26)23(4)24(31,21(13,16)2)18(28)19(29)35-23/h5-6,8-9,11,14-18,27-28,30-31H,7H2,1-4H3/t11-,14+,15-,16+,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1 |

InChI 键 |

ZAWCFJLPRJGSNA-SNPYWUFNSA-N |

手性 SMILES |

C[C@]12[C@@H](C[C@@H]3[C@]1(O3)[C@]([C@@H]4[C@@H]([C@@H]2O)OC5=CC(=O)[C@]6([C@@]([C@@]45C)([C@H](C(=O)O6)O)O)C)(C)O)C7=COC=C7 |

规范 SMILES |

CC12C(CC3C1(O3)C(C4C(C2O)OC5=CC(=O)C6(C(C45C)(C(C(=O)O6)O)O)C)(C)O)C7=COC=C7 |

同义词 |

toonaciliatin A toonaciliatine A |

产品来源 |

United States |

Ii. Isolation and Purification Methodologies for Toonaciliatin a

Plant Source and Extraction Techniques

Toona ciliata as a Natural Source

Toonaciliatin A is a norlimonoid naturally found in Toona ciliata, a plant belonging to the Meliaceae family. nih.govnih.gov This plant, also known as the red cedar, is distributed in various regions, including India, Nepal, China, and Australia. saspublishers.com Different parts of the plant, such as the leaves, twigs, and stems, have been identified as sources for a variety of secondary metabolites, including this compound and other related limonoids and triterpenoids. nih.govnih.govacs.orgthieme-connect.com The specific variety Toona ciliata var. henryi has also been noted as a source for isolating similar compounds. nih.gov

Solvent Extraction and Initial Fractionation Strategies

The process of isolating this compound begins with the extraction of chemical constituents from the plant material. scialert.net A common approach involves the use of organic solvents to create a crude extract. thieme-connect.comnih.gov

The powdered leaves and stems of Toona ciliata are typically subjected to extraction with ethanol (B145695) (EtOH) or a mixture of ethanol and water. nih.govthieme-connect.comnih.govresearchgate.net For instance, one method involves extracting the air-dried and powdered leaves and stems with 95% aqueous ethanol. nih.gov Another documented procedure utilizes a 95:5 ethanol-water mixture for extraction at room temperature over several days. nih.gov The resulting crude extract is then concentrated under reduced pressure. nih.gov

Following extraction, the crude extract undergoes fractionation. A widely used technique is liquid-liquid partitioning. The concentrated extract is partitioned between an organic solvent, such as ethyl acetate (B1210297) (EtOAc), and water. nih.gov This step separates compounds based on their polarity, with the EtOAc-soluble fraction typically containing the desired limonoids, including this compound. nih.govacs.org

| Plant Part | Extraction Solvent | Initial Fractionation | Reference |

| Leaves and Stems | 95% aqueous EtOH | Partitioning between EtOAc and H₂O | nih.govnih.gov |

| Leaves and Twigs | EtOH | Not specified in detail | thieme-connect.comresearchgate.net |

| Twigs and Leaves | EtOAc | Not specified in detail | acs.org |

Chromatographic Separation Techniques

Silica (B1680970) Gel Column Chromatography Approaches

Subsequent to initial fractionation, the enriched extract is subjected to column chromatography, with silica gel being the most commonly used stationary phase. scialert.netnih.govresearchgate.netteledynelabs.com This technique separates compounds based on their affinity for the stationary phase and the mobile phase. teledynelabs.com

The EtOAc-soluble fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically mixtures of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) or petroleum ether and acetone (B3395972), with increasing polarity. nih.gov This process yields several fractions. nih.gov These fractions are then further purified through repeated silica gel column chromatography, often using different solvent systems, to isolate the individual compounds. nih.gov

Advanced Preparative Chromatography for Compound Isolation

For the final purification of this compound and other closely related compounds, advanced preparative chromatography techniques are employed. fau.degilson.com Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating pure compounds from complex mixtures. gilson.comlcms.czwaters.com

Fractions obtained from silica gel chromatography that contain the target compound are often subjected to preparative HPLC. nih.gov Reversed-phase columns, such as C18, are frequently used, with mobile phases consisting of mixtures like methanol-water or acetonitrile-water. nih.gov This step is crucial for separating compounds with very similar structures and achieving the high purity required for structural elucidation and further studies. gilson.com Other techniques like the use of Sephadex LH-20 column chromatography have also been reported in the separation of constituents from Toona ciliata. researchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Chloroform-Methanol gradient | Initial separation of crude fractions |

| Column Chromatography | Silica Gel | Petroleum Ether-Acetone gradient | Further fractionation |

| Preparative HPLC | Reversed-Phase (e.g., C18) | Acetonitrile-Water | Final purification of isolated compounds |

| Column Chromatography | Sephadex LH-20 | Chloroform-Methanol | Purification of constituents |

Crystallization Procedures for Analytical Purity

The final step in obtaining analytically pure this compound often involves crystallization. After purification by chromatographic methods, the isolated compound is dissolved in a suitable solvent or a mixture of solvents and allowed to crystallize.

For instance, slow crystallization from a mixture of dichloromethane (B109758) and acetone has been used to obtain single crystals of related compounds from Toona ciliata, which is essential for X-ray crystallographic analysis to determine the compound's absolute structure. researchgate.net Another method involves recrystallization in a mixture of methanol and acetone. researchgate.net The formation of colorless crystals is indicative of a high degree of purity. researchgate.net In some cases, washing the crystals with a cold solvent, such as ice-cold methanol, can further enhance purity. uea.ac.uk

Iii. Advanced Spectroscopic and Diffraction Based Structural Elucidation of Toonaciliatin a

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the structural elucidation of novel compounds. researchgate.netwikipedia.org It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. wikipedia.org This precision allows for the unambiguous determination of the elemental formula of a molecule, a critical first step in its characterization. researchgate.net Unlike nominal mass spectrometry, which measures the integer mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions due to the mass defect of individual isotopes. wikipedia.org

In the analysis of limonoids isolated from the Toona genus, such as the related compound Toonayunnanae F, high-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly employed. For Toonayunnanae F, the HRESIMS data revealed a protonated molecular ion [M+H]⁺ at m/z 409.2376. nih.gov This experimental value is compared to the calculated mass for potential molecular formulas. The calculated mass for the formula C₂₆H₃₂O₄ is 409.2373, which closely matches the experimental data, thereby establishing the elemental composition of Toonayunnanae F. nih.gov This information is fundamental for interpreting the subsequent NMR data.

Table 1: HRESIMS Data for a Representative Limonoid, Toonayunnanae F

| Ion | Experimental m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 409.2376 | 409.2373 | C₂₆H₃₂O₄ |

Data sourced from reference nih.gov

Nuclear Magnetic Resonance Spectroscopy for Molecular Framework Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the intricate covalent framework and relative stereochemistry of organic molecules. researchgate.netphosphortech.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.netcreative-biostructure.commagritek.com

The initial NMR analysis of a novel compound typically involves the acquisition of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (indicated by the chemical shift, δ), and their proximity to other protons (indicated by spin-spin coupling, J). researchgate.net

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. mdpi.com

DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. magritek.comlibretexts.org A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in DEPT spectra. libretexts.org

For a representative limonoid from Toona ciliata, the ¹H NMR spectrum would show characteristic signals for methyl groups (often as singlets), olefinic protons, and protons attached to oxygenated carbons. nih.gov The ¹³C NMR and DEPT spectra would then categorize the carbon signals, providing a count of each type of carbon atom, which must be consistent with the molecular formula determined by HRMS. For example, the ¹³C NMR data for Toonayunnanae F showed 26 carbon resonances, which were further classified by DEPT experiments, confirming the presence of five methyl groups, among other structural features. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Limonoid from Toona ciliata

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 204.3 (C) | - |

| 2 | 125.7 (CH) | 5.98 (d, 10.4) |

| 3 | 155.0 (CH) | 7.08 (d, 10.4) |

| 4 | 45.1 (C) | - |

| 5 | 50.2 (CH) | 2.85 (dd, 12.8, 3.2) |

| ... | ... | ... |

| 21 | 111.2 (CH) | 6.20 (s) |

| 22 | 142.8 (CH) | 7.35 (s) |

| 23 | 139.4 (CH) | 7.16 (s) |

| Me-18 | 21.6 (CH₃) | 1.11 (s) |

| Me-19 | 15.1 (CH₃) | 0.54 (s) |

| Me-28 | 26.8 (CH₃) | 1.29 (s) |

| Me-29 | 18.2 (CH₃) | 1.05 (s) |

| Me-30 | 28.1 (CH₃) | 1.54 (s) |

Data adapted from Toonayunnanae F, a representative limonoid. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems. creative-biostructure.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group. creative-biostructure.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). creative-biostructure.comsdsu.edu This is a powerful tool for connecting different spin systems and for identifying the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry of the molecule by revealing through-space proximities. princeton.edu

Through careful analysis of these 2D NMR spectra, the planar structure and relative configuration of a complex molecule like Toonaciliatin A can be meticulously pieced together. For instance, HMBC correlations would be used to connect the various methyl groups to the core skeleton and to place key functional groups like carbonyls and the characteristic furan (B31954) ring found in many limonoids. nih.gov NOESY correlations would then be used to define the spatial arrangement of substituents and the fusion of the ring systems.

One-Dimensional NMR (1H, 13C, DEPT) Analysis

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR provides a detailed picture of the molecular structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure in the solid state. wikipedia.orgnih.gov This technique involves irradiating a high-quality single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. nih.govnih.gov

By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the molecule can be generated. nih.gov This map is then used to determine the precise location of each atom, bond lengths, bond angles, and the absolute stereochemistry of the molecule. wikipedia.orgnih.gov The successful application of this technique is contingent on the ability to grow a suitable single crystal, which can be a significant challenge for complex natural products. nih.gov In cases where suitable crystals are obtained, as has been achieved for some triterpenes from Toona ciliata, X-ray crystallography provides irrefutable proof of the proposed structure. researchgate.net

Table 3: Hypothetical Crystal Data for a Limonoid

| Parameter | Value |

| Empirical formula | C₂₆H₃₂O₄ |

| Formula weight | 409.24 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.1 Å, b = 12.5 Å, c = 18.2 Å |

| Volume | 2297.8 ų |

| Z | 4 |

| Density (calculated) | 1.18 g/cm³ |

This is a representative table; specific data for this compound is not available.

Complementary Spectroscopic Techniques in Structural Characterization

In addition to the primary techniques of MS, NMR, and X-ray crystallography, other spectroscopic methods provide valuable complementary information.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of chemical bonds. scribd.comlibretexts.org For a limonoid like this compound, the IR spectrum would be expected to show characteristic absorption bands for carbonyl groups (C=O) of ketones and esters, as well as C-O and C-H bonds. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the presence of chromophores, which are parts of a molecule that absorb UV or visible light, leading to electronic transitions. scribd.comlibretexts.org Conjugated systems, such as α,β-unsaturated ketones commonly found in limonoids, exhibit characteristic absorption maxima in the UV spectrum. nih.gov

These techniques, while not providing the detailed connectivity information of NMR, serve as a rapid means to confirm the presence or absence of key functional groups and electronic systems, corroborating the structural features deduced from more complex experiments. scribd.comspectroscopyonline.com

Iv. Mechanistic Investigations of Toonaciliatin A S Biological Activities

Anti-Inflammatory Modulatory Mechanisms

Intracellular Signaling Pathway Perturbations

Toll-like Receptor (TLR) Pathway Regulation

Research has highlighted the role of Toonaciliatin A and its analogue, Toonaciliatin K, in modulating the Toll-like receptor (TLR) signaling pathway, specifically the TLR-7/MyD88 pathway. archivesofmedicalscience.comnih.gov TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate an immune response. cellsignal.com TLR-7, in particular, recognizes single-stranded RNA (ssRNA) from viruses, leading to the activation of the MyD88-dependent pathway. archivesofmedicalscience.comnih.gov This activation subsequently triggers downstream signaling cascades, including the activation of NF-κB, which results in the production of pro-inflammatory cytokines and chemokines. archivesofmedicalscience.comcellsignal.com

Studies on Toonaciliatin K have demonstrated its ability to attenuate lung injury induced by H1N1 influenza virus by down-regulating the TLR-7/MyD88/NF-κB p65 pathway. archivesofmedicalscience.comnih.govnih.gov In H1N1-infected mice, treatment with Toonaciliatin K led to a reduction in the expression of TLR-7, MyD88, and NF-κB p65 proteins in lung tissue. archivesofmedicalscience.comnih.govresearchgate.net This modulation of the TLR-7 pathway resulted in decreased levels of inflammatory cytokines and chemokines, thereby mitigating lung injury. archivesofmedicalscience.comnih.gov The MyD88 signaling cascade is a key pathway for several TLRs, leading to the activation of inflammatory responses. genome.jp

Table 1: Effect of Toonaciliatin K on TLR-7/MyD88 Pathway Components in H1N1-Infected Mice

| Pathway Component | Effect of Toonaciliatin K Treatment | Reference |

| TLR-7 Expression | Reduced | archivesofmedicalscience.comnih.gov |

| MyD88 Expression | Reduced | archivesofmedicalscience.comnih.govresearchgate.net |

| NF-κB p65 Expression | Reduced | archivesofmedicalscience.comnih.govresearchgate.net |

| Inflammatory Cytokines | Reduced | archivesofmedicalscience.comnih.gov |

| Inflammatory Chemokines | Reduced | archivesofmedicalscience.comnih.gov |

Antioxidant Mechanisms of Action

This compound and related compounds have demonstrated notable antioxidant properties, which are partly attributed to their ability to scavenge free radicals. ontosight.ainih.gov Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause cellular damage by attacking macromolecules like lipids, proteins, and DNA. ompj.org Antioxidants neutralize these harmful species, thereby preventing oxidative stress. ompj.org

The radical scavenging activity of natural compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govacademicjournals.orgugm.ac.id While specific data on this compound's DPPH scavenging activity is not detailed in the provided context, extracts from Toona sinensis, a plant known to contain Toonaciliatin-related limonoids, have shown significant DPPH free radical scavenging efficiency. nih.gov For instance, an extract at a concentration of 125 µg/mL exhibited a scavenging efficiency of 93.98% ± 1.56%. nih.gov This suggests that compounds within the extract, likely including limonoids, contribute to its potent antioxidant capacity by donating hydrogen or electrons to neutralize free radicals. mdpi.com

Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating key cellular pathways involved in oxidative stress response. ontosight.ai A critical pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). mdpi.comnih.gov Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes. nih.gov

This mechanism leads to an increased production of endogenous antioxidants, such as glutathione (B108866) (GSH), and detoxifying enzymes like glutathione peroxidase (GPx) and catalase. ompj.orgmdpi.comnih.gov The modulation of these pathways helps to restore redox balance and protect cells from oxidative damage. semanticscholar.orgnih.gov While direct evidence for this compound's effect on the Nrf2 pathway is still emerging, the known antioxidant properties of related limonoids suggest this as a plausible mechanism of action. ontosight.ai The interplay between oxidative stress and inflammation is well-established, with each process capable of promoting the other, creating a detrimental cycle in various pathological conditions. semanticscholar.org

Radical Scavenging Capabilities

Anti-Infective Action Mechanisms

Limonoids, the class of compounds to which this compound belongs, have been recognized for their antifungal properties. nih.govproquest.com The proposed mechanisms of antifungal action for natural products are diverse and can involve disruption of the fungal cell wall and membrane, interference with ATP synthesis, and induction of oxidative stress. nih.gov

Some natural compounds exert their antifungal effects by damaging the fungal cell membrane, leading to the leakage of intracellular components and ultimately cell death. nih.govresearchgate.net Another mechanism involves the inhibition of enzymes crucial for fungal survival or the disruption of ion flow, such as Ca++ and K+ ions. nih.gov The generation of reactive oxygen species that damage mitochondria and other cellular components is also a key antifungal strategy for some natural products. nih.gov While the specific antifungal mechanism of this compound is not yet fully elucidated, the known activities of related limonoids suggest that it may act on one or more of these targets to inhibit fungal growth. nih.govscispace.com

This compound and its analogues have shown potential as antiviral agents, particularly against RNA viruses. nih.gov The antiviral mechanisms of natural compounds can target various stages of the viral life cycle, including viral entry, replication, protein synthesis, and release. mdpi.comyoutube.comcaltech.edu

One of the key antiviral mechanisms of Toonaciliatin K is its ability to modulate the host's innate immune response, as discussed in the context of the TLR-7/MyD88 pathway. archivesofmedicalscience.comnih.gov By downregulating this pathway, Toonaciliatin K can reduce the excessive inflammatory response that contributes to tissue damage during viral infections like influenza. archivesofmedicalscience.comnih.gov

Furthermore, research into compounds targeting the hepatitis C virus (HCV), an RNA virus, has focused on inhibiting viral enzymes essential for replication, such as the NS3/4A protease and the NS5B RNA-dependent RNA polymerase. mdpi.comnih.gov While direct inhibition of these enzymes by this compound has not been reported, the anti-HCV activity of some nucleoside analogues is achieved by targeting the viral polymerase. The development of direct-acting antivirals (DAAs) has significantly improved HCV treatment outcomes. mdpi.comcaltech.edu The potential for this compound to act as a host-directed therapy, by modulating immune pathways, presents an alternative and complementary strategy to direct-acting antivirals. frontiersin.org

Antifungal Efficacy and Proposed Action

Anti-Cancer Cell Biology Investigations

This compound, a limonoid compound, has been identified as an agent with potential anti-cancer properties through its ability to modulate specific molecular signaling pathways crucial for tumor growth and survival. Research has demonstrated that this compound can inhibit the proliferation of certain cancer cells by targeting key proteins involved in angiogenesis, the process by which new blood vessels are formed.

One of the primary molecular targets identified for this compound is the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling pathway. In studies involving human hemangioma endothelial cells (HemEC), this compound was shown to inhibit the expression of both VEGF and its receptor, VEGFR2. cqvip.com The VEGF/VEGFR2 axis is a critical mediator of angiogenesis, and its activation leads to endothelial cell proliferation, migration, and survival. researchgate.netfrontiersin.org By suppressing this pathway, this compound effectively hinders the development of blood vessels necessary to supply tumors with oxygen and nutrients, thereby inhibiting their growth.

The mechanism involves VEGF-A binding to VEGFR2, which induces receptor dimerization and autophosphorylation of specific tyrosine kinase residues. frontiersin.orgreactome.org This initiates a cascade of downstream signaling events, including the activation of pathways like PLCγ-PKC-MAPK and PI3K/Akt, which ultimately promote cell proliferation and survival. researchgate.netfrontiersin.orgbio-rad.com The demonstrated ability of this compound to downregulate both the ligand (VEGF) and the receptor (VEGFR2) suggests a significant potential to disrupt these pro-survival signals in cancer cells. cqvip.com

Interactive Table: Investigated Molecular Targets of this compound

| Target Protein/Pathway | Cell Model | Observed Effect | Citation |

| VEGF | HemEC | Inhibition of protein expression | cqvip.com |

| VEGFR2 | HemEC | Inhibition of protein expression | cqvip.com |

Many natural products exert their anti-cancer effects by inducing apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or malignant cells. reactome.org Cancer cells often develop mechanisms to evade apoptosis, which contributes to tumor progression and treatment resistance. prostatecancertopics.com Natural compounds can reactivate these death programs through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. prostatecancertopics.comfrontiersin.org

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial outer membrane permeabilization (MOMP). frontiersin.orgfrontiersin.org This process is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). frontiersin.orgnih.gov Natural compounds can shift the balance in favor of apoptosis by increasing the expression of pro-apoptotic proteins and/or decreasing the expression of anti-apoptotic proteins. frontiersin.org This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. frontiersin.org This complex activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. frontiersin.org

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF) or Fas ligand (FasL), to their corresponding death receptors on the cell surface (e.g., TNFR, Fas). prostatecancertopics.comfrontiersin.org This binding leads to the recruitment of adaptor proteins like Fas-associated death domain (FADD), forming the death-inducing signaling complex (DISC). frontiersin.org Within the DISC, initiator caspase-8 is activated. prostatecancertopics.com Activated caspase-8 can then directly cleave and activate executioner caspase-3, or it can amplify the death signal by cleaving the Bcl-2 family protein Bid, which then activates the intrinsic pathway. cqvip.com

Several key signaling pathways, such as p53, NF-κB, PI3K/Akt, and MAPK, are frequently modulated by natural products to induce apoptosis. cqvip.comfrontiersin.org For instance, the tumor suppressor protein p53 can trigger apoptosis by transcriptionally upregulating pro-apoptotic genes like Bax. cqvip.comnih.gov Conversely, inhibition of pro-survival pathways like NF-κB and PI3K/Akt by natural compounds can lower the threshold for apoptosis induction. reactome.org

Interactive Table: Key Proteins in Apoptosis Pathways Targeted by Natural Products

| Pathway | Protein | Function in Apoptosis | General Effect of Natural Products | Citations |

| Intrinsic | Bcl-2 | Anti-apoptotic | Inhibition/Downregulation | cqvip.comfrontiersin.orgfrontiersin.org |

| Intrinsic | Bax | Pro-apoptotic | Activation/Upregulation | cqvip.comfrontiersin.orgfrontiersin.org |

| Intrinsic | Cytochrome c | Activates apoptosome | Promotes release from mitochondria | cqvip.comfrontiersin.org |

| Intrinsic/Extrinsic | Caspase-9 | Initiator caspase | Activation | frontiersin.org |

| Extrinsic | Fas/TNF-R | Death receptors | Activation | prostatecancertopics.com |

| Extrinsic | Caspase-8 | Initiator caspase | Activation | prostatecancertopics.com |

| Both | Caspase-3 | Executioner caspase | Activation | frontiersin.org |

| Regulator | p53 | Tumor suppressor, pro-apoptotic | Upregulation/Activation | cqvip.comnih.gov |

| Regulator | NF-κB | Pro-survival, anti-apoptotic | Inhibition | reactome.orgfrontiersin.org |

| Regulator | Akt | Pro-survival, anti-apoptotic | Inhibition | reactome.org |

Uncontrolled cell proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle. nih.gov The cell cycle is a tightly controlled process with checkpoints that ensure the fidelity of DNA replication and cell division. nih.gov Natural compounds are known to exert anti-cancer activity by inducing cell cycle arrest at these checkpoints, thereby preventing cancer cells from dividing. frontiersin.orgnih.gov

The progression through the cell cycle is driven by the sequential activation of enzymes called cyclin-dependent kinases (CDKs), which are regulated by their binding partners, the cyclins. bio-rad.com Natural products can induce cell cycle arrest by modulating the levels and activities of these key regulatory proteins. For example, many compounds have been shown to downregulate the expression of cyclins such as cyclin D1 and cyclin E (important for the G1 phase) or cyclin B1 (essential for the M phase), and their associated CDKs (e.g., CDK4, CDK2, CDK1). nih.gov

Furthermore, natural products can increase the expression of CDK inhibitors (CKIs), such as p21 and p27. bio-rad.comnih.gov These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes. bio-rad.com The induction of cell cycle arrest provides time for the cell to repair DNA damage; if the damage is too severe, it can trigger apoptosis. nih.gov Arrest can occur at different phases, most commonly at the G1/S or G2/M transitions. nih.govnih.gov For instance, G1 arrest prevents the cell from entering the DNA synthesis (S) phase, while G2/M arrest stops the cell from entering mitosis. nih.govnih.gov

Interactive Table: Common Cell Cycle Targets of Natural Products

| Protein Class | Specific Protein | Function in Cell Cycle | General Effect of Natural Products | Citations |

| Cyclins | Cyclin D1 | Promotes G1/S transition | Downregulation | bio-rad.comnih.gov |

| Cyclins | Cyclin E | Promotes G1/S transition | Downregulation | nih.gov |

| Cyclins | Cyclin B1 | Promotes G2/M transition | Downregulation | |

| Cyclin-Dependent Kinases (CDKs) | CDK4/6 | Partner with Cyclin D | Inhibition/Downregulation | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | CDK2 | Partner with Cyclin E/A | Inhibition/Downregulation | |

| CDK Inhibitors (CKIs) | p21 (CDKN1A) | Inhibits CDK complexes | Upregulation/Induction | bio-rad.comnih.gov |

| CDK Inhibitors (CKIs) | p27 (CDKN1B) | Inhibits CDK complexes | Upregulation/Induction | nih.gov |

V. Biosynthetic Pathway Postulation and Enzymatic Studies of Toonaciliatin a

Precursor Identification and Elucidation of Biosynthetic Intermediates

The journey to Toonaciliatin A begins with the universal triterpene precursor, 2,3-oxidosqualene (B107256), which is formed through the mevalonate (B85504) (MVA) pathway. nih.gov This has been confirmed through feeding experiments using labeled precursors in plants from the Meliaceae family, to which Toona ciliata (the source of this compound) belongs. nih.gov

The initial and critical step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by oxidosqualene cyclases (OSCs) to produce a variety of triterpene scaffolds. nih.gov In the case of limonoids, the precursor is believed to be a tirucallane-type triterpenoid (B12794562). chemrxiv.orgresearchgate.net Specifically, studies have identified tirucalla-7,24-dien-3β-ol as a key intermediate. nih.gov

From this initial scaffold, a series of oxidative modifications and rearrangements occur. A crucial early intermediate in the pathway to many limonoids is the protolimonoid melianol (B1676181). nih.govnih.gov The formation of melianol from 2,3-oxidosqualene has been demonstrated to be catalyzed by a conserved set of three enzymes in both Citrus (Rutaceae) and Melia (Meliaceae) species. nih.gov This suggests a shared early biosynthetic pathway across these limonoid-producing families.

Further transformations, including the characteristic furan (B31954) ring formation from the side chain of the precursor, lead to the vast diversity of limonoid structures. nih.govnih.gov The isolation of various protolimonoids and seco-ring limonoids from Meliaceae species provides clues to the subsequent intermediate steps. nih.govchemrxiv.org For instance, the presence of a hemiacetal side chain in protolimonoids like melianol suggests a Paal-Knorr-like mechanism for furan ring formation. nih.gov Recently, a "missing link" carboxylesterase was discovered that facilitates more efficient furan biosynthesis by deprotecting a late-stage intermediate, highlighting the intricate control of the pathway. acs.org

| Precursor/Intermediate | Description | Key Research Finding |

| 2,3-Oxidosqualene | Universal triterpene precursor from the mevalonate pathway. nih.gov | Confirmed as the starting molecule for limonoid biosynthesis through isotopic labeling studies. nih.gov |

| Tirucallane-type triterpenoid | The initial cyclic scaffold for limonoid biosynthesis. chemrxiv.orgresearchgate.net | Identified as a key precursor in the formation of limonoids in Meliaceae. chemrxiv.orgresearchgate.net |

| Melianol | A key protolimonoid intermediate. nih.govnih.gov | Its formation from 2,3-oxidosqualene is catalyzed by three conserved enzymes in both Citrus and Melia species. nih.gov |

| Furan-containing intermediates | Result from the modification of the precursor's side chain. nih.govnih.gov | A carboxylesterase has been identified that enhances the efficiency of furan ring formation. acs.org |

Proposed Enzymatic Transformations in Limonoid Biosynthesis

The conversion of the initial triterpenoid scaffold into the complex structure of this compound requires a multitude of enzymatic transformations, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), aldo-keto reductases (AKRs), and 2-oxoglutarate-dependent dioxygenases (2-ODDs). acs.org While the specific enzymes for each step in the this compound pathway are yet to be characterized, studies on related limonoids have shed light on the types of reactions involved.

The biosynthesis of limonoids is now understood to be a metabolic network, where enzymes may exhibit substrate promiscuity, allowing for the generation of a wide array of structurally diverse compounds. nih.gov Research has successfully identified 22 enzymes responsible for producing various limonoid scaffolds in Citrus sinensis and Melia azedarach. nih.gov

Key enzymatic steps in the general limonoid biosynthetic pathway include:

Oxidation: CYP450s are responsible for introducing oxygen atoms at various positions on the triterpenoid backbone, leading to hydroxylations and subsequent rearrangements. nih.govacs.org

Reduction: AKRs are involved in the reduction of carbonyl groups, playing a role in the modification of the side chain leading to furan ring formation. acs.org

Oxygenation: 2-ODDs also contribute to the oxidative modifications of the limonoid scaffold. acs.org

Acylation and Deacylation: Acyltransferases and carboxylesterases play a crucial role in protecting and deprotecting hydroxyl groups at specific stages of the pathway, which can be critical for subsequent enzymatic reactions and the stability of intermediates. acs.org The discovery of a carboxylesterase that removes an acetyl group from a late-stage intermediate to trigger furan formation underscores the importance of this enzymatic control. acs.org

Lactonization: The formation of the characteristic A-ring and D-ring lactones in many limonoids is catalyzed by specific enzymes. For example, limonoid A-ring lactone hydrolase (LLH) is a key regulatory enzyme in citrus limonoid metabolism. cirad.fr

Glycosylation: In some cases, limonoid aglycones can be converted to their corresponding glucosides by limonoid UDP-glucosyltransferases (LGTs). nih.govcirad.fr This modification can alter the solubility and biological activity of the compounds. cirad.fr

| Enzyme Class | Proposed Function in Limonoid Biosynthesis | Example from Limonoid Research |

| Oxidosqualene Cyclase (OSC) | Catalyzes the initial cyclization of 2,3-oxidosqualene to form the triterpenoid scaffold. nih.gov | Two OSC sequences have been identified in Azadirachta indica. nih.gov |

| Cytochrome P450 (CYP450) | Responsible for multiple oxidative modifications of the limonoid backbone and side chain. nih.govacs.org | Two CYP450s from Melia azedarach are capable of oxidizing the tail of tirucalla-7,24-dien-3β-ol. nih.gov |

| Aldo-Keto Reductase (AKR) | Involved in the reduction of carbonyl groups during side-chain modification. acs.org | Pairs of AKRs from both Meliaceae and Citrus are involved in furan ring formation. acs.org |

| 2-Oxoglutarate-dependent Dioxygenase (2-ODD) | Contributes to oxidative transformations of the limonoid structure. acs.org | Pairs of 2-ODDs from both Meliaceae and Citrus participate in furan ring biosynthesis. acs.org |

| Carboxylesterase | Catalyzes the removal of acyl groups, acting as a "deprotection" step. acs.org | A specific carboxylesterase was found to deprotect a late-stage intermediate, enhancing furan formation. acs.org |

| Limonoid UDP-glucosyltransferase (LGT) | Transfers a glucose moiety to limonoid aglycones. nih.govcirad.fr | An LGT from Citrus unshiu has been functionally characterized. nih.gov |

Genetic Basis of Biosynthetic Enzyme Expression

The biosynthesis of this compound is under strict genetic control, with the expression of the requisite biosynthetic enzymes being spatially and temporally regulated within the plant. While the specific genes for this compound biosynthesis have not been isolated, the wealth of genomic and transcriptomic data from limonoid-producing species in the Meliaceae and Rutaceae families provides a roadmap for their discovery. nih.gov

Systematic transcriptome and genome mining, coupled with phylogenetic and homologous analysis, has been a successful strategy for identifying candidate genes involved in limonoid biosynthesis. nih.gov For example, this approach led to the identification of suites of candidate genes from Citrus sinensis and Melia azedarach that were subsequently used to reconstitute parts of the limonoid pathway in a heterologous host, Nicotiana benthamiana. nih.gov

The expression of biosynthetic genes can vary significantly between different plant tissues. For instance, in Melia azedarach, there is a notable difference in the expression levels of genes involved in melianol biosynthesis between leaf and root tissues, which correlates with the accumulation of specific limonoids in those tissues. uea.ac.uk This differential expression suggests that the complete biosynthesis of complex limonoids may involve the transport of intermediates between different parts of the plant. This has been demonstrated in citrus, where nomilin (B1679832) is synthesized in the stem and then converted to other limonoids elsewhere in the plant. nih.gov

Further research focusing on the transcriptomic and genomic analysis of Toona ciliata, particularly comparing tissues with high and low concentrations of this compound, will be crucial for identifying the specific genes and transcription factors that regulate its biosynthesis. The study of gene clusters, where genes for a specific metabolic pathway are physically located together on a chromosome, may also provide a powerful tool for uncovering the complete genetic basis of this compound formation.

Vi. Synthetic Approaches Towards Toonaciliatin a and Analogues

Retrosynthetic Analysis of the Toonaciliatin A Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inicj-e.orgsolubilityofthings.com This process is fundamental in planning the synthesis of complex natural products like this compound. ias.ac.in The analysis begins by identifying key structural features and strategic bonds within the target molecule whose disconnection simplifies the structure significantly. icj-e.orge3s-conferences.org For the this compound scaffold, retrosynthetic analysis would likely focus on disconnecting the complex polycyclic core into more manageable fragments.

A plausible retrosynthetic strategy for this compound might involve the following key disconnections:

Late-stage functional group interconversions: The final steps would likely involve the introduction of sensitive functional groups to avoid their interference with earlier bond-forming reactions.

Ring-closing reactions: The formation of the various rings within the scaffold would be a critical aspect of the synthesis, with strategies like ring-closing metathesis or intramolecular aldol (B89426) reactions being potential key steps.

Disconnection of major ring systems: The core structure could be broken down into key building blocks. For instance, the seven-membered ring, a challenging synthetic target, would be a primary focus for disconnection. chemrxiv.orgsioc-journal.cn

This systematic deconstruction provides a roadmap for the forward synthesis, guiding the choice of reactions and starting materials to efficiently construct the complex molecular framework of this compound. ias.ac.injournalspress.com

Strategies for Enantioselective Total Synthesis

Achieving the correct stereochemistry is a critical challenge in the total synthesis of natural products. ethz.ch An enantioselective total synthesis aims to produce a single enantiomer of the target molecule, which is often the biologically active form. sioc-journal.cnrsc.orgrsc.org For this compound, with its numerous stereocenters, controlling the three-dimensional arrangement of atoms is paramount.

Several strategies can be employed for enantioselective synthesis:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the initial stereocenters. ethz.ch

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a reaction. ethz.chyoutube.com Once the desired stereocenter is created, the auxiliary is removed. youtube.com

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is a highly efficient and widely used method in modern organic synthesis.

A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often favored for complex molecules like this compound. ethz.ch This approach allows for the efficient construction of the intricate carbon skeleton.

The precise control of stereochemistry in the synthesis of this compound would rely on a variety of established and novel methodologies. Substrate control, where the existing stereocenters in a molecule influence the stereochemical outcome of subsequent reactions, would be a key strategy. youtube.com

Specific reactions that could be employed to control stereochemistry include:

Asymmetric Allylation: This reaction can be used to set key stereocenters with high selectivity. nih.gov

Diels-Alder Reaction: A powerful tool for the construction of six-membered rings with controlled stereochemistry. libretexts.orgnih.gov

Enantioselective Reduction: Chiral reducing agents can be used to convert prochiral ketones or other functional groups into chiral alcohols with high enantiomeric excess.

Recent advancements in stereochemical control, such as methods for controlling reactions at quaternary stereocenters, could also be instrumental in tackling the synthetic challenges posed by this compound. technion.ac.il

The synthesis of the polycyclic core of this compound, which includes challenging seven-membered rings, requires sophisticated synthetic strategies. chemrxiv.orgsioc-journal.cn The formation of these complex ring systems is often a bottleneck in the total synthesis of natural products. nih.gov

Several methods can be employed for the construction of such rings:

Ring-Closing Metathesis (RCM): A powerful and versatile reaction for the formation of various ring sizes, including seven-membered rings.

Intramolecular Cycloadditions: Reactions like the Diels-Alder or [2+2] cycloaddition can be used to form cyclic structures in a single step with high stereocontrol. libretexts.orgnih.gov

Radical Cyclizations: These reactions can be effective for the formation of five- and six-membered rings.

Ring Expansion Reactions: Smaller, more easily accessible rings can be expanded to form larger, more challenging ring systems. chemrxiv.org

The choice of method depends on the specific ring system being constructed and the functional groups present in the molecule. nih.gov

Key Stereochemical Control Methodologies

Development of Synthetic Methodologies for Analogues

The development of new synthetic methodologies is crucial for accessing not only the natural product itself but also a diverse range of analogues. mdpi.com These analogues are essential for probing the structure-activity relationship and identifying compounds with improved therapeutic properties. pitt.edu The synthesis of analogues often involves modifying the synthetic route to the natural product or developing entirely new pathways to access novel structural motifs. worktribe.com

Key considerations in the development of synthetic methodologies for analogues include:

Flexibility: The synthetic route should be adaptable to allow for the introduction of various functional groups and structural modifications.

Efficiency: The synthesis should be as concise and high-yielding as possible to enable the rapid production of a library of analogues.

Sustainability: Modern synthetic methods increasingly focus on environmentally friendly reagents and conditions. mdpi.com

Microwave-assisted synthesis and flow chemistry are examples of technologies that can accelerate the synthesis of analogues.

Structure-Activity Relationship (SAR) Studies through Synthetic Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. oncodesign-services.comcollaborativedrug.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects. oncodesign-services.comnih.gov

The design of structural modifications for SAR studies is a rational process guided by the known biological activity of the parent compound and an understanding of its potential molecular targets. dom-publishers.com The goal is to create analogues that can help to elucidate the pharmacophore—the essential structural features required for biological activity.

Modifications can include:

Alteration of functional groups: For example, converting esters to amides or alcohols to ethers to probe the importance of hydrogen bonding or steric bulk.

Modification of the carbon skeleton: This could involve changing ring sizes, introducing or removing double bonds, or altering the stereochemistry at specific centers.

Simplification of the structure: Creating simpler analogues can help to identify the minimal structural requirements for activity and improve synthetic accessibility.

Computational modeling can also play a role in the rational design of analogues by predicting how structural changes might affect the molecule's interaction with its biological target. oncodesign-services.com The insights gained from SAR studies are invaluable for the optimization of lead compounds and the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. d-nb.info

Vii. Future Research Directions and Unexplored Avenues

Advanced Mechanistic Elucidation via Omics Technologies

To unravel the intricate mechanisms of action of Toonaciliatin A, the application of "omics" technologies is a promising frontier. These large-scale biological analysis methods can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level. humanspecificresearch.orgazti.es

Genomics and Transcriptomics: These approaches can identify specific genes and signaling pathways that are modulated by this compound. azti.es By analyzing changes in gene expression (transcriptomics) in response to the compound, researchers can pinpoint the molecular targets and downstream effects. humanspecificresearch.orgazti.es This information is vital for understanding its therapeutic and any potential off-target effects. humanspecificresearch.org

Proteomics: This technology focuses on the large-scale study of proteins, providing insights into their abundance and function. humanspecificresearch.org Proteomics can reveal the protein interaction partners of this compound, helping to elucidate the specific cellular machinery it influences. azti.es

Metabolomics: By analyzing the complete set of metabolites within a biological system, metabolomics can map the metabolic pathways affected by this compound. azti.es This can provide a functional readout of the cellular response to the compound.

The integration of these omics technologies can offer a holistic view of the biological impact of this compound, moving beyond a single target to a systems-level understanding of its activity. nih.govresearchgate.net

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Research Focus | Potential Insights |

| Genomics | Study of the complete set of DNA. humanspecificresearch.orgazti.es | Identification of genetic predispositions influencing response to this compound. |

| Transcriptomics | Analysis of all RNA molecules. humanspecificresearch.orgazti.es | Understanding of gene expression changes and pathways modulated by this compound. humanspecificresearch.org |

| Proteomics | Large-scale study of proteins. humanspecificresearch.orgazti.es | Identification of direct protein targets and interaction networks of this compound. azti.es |

| Metabolomics | Comprehensive analysis of metabolites. humanspecificresearch.orgazti.es | Elucidation of metabolic pathway alterations in response to this compound. azti.es |

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

The complex structure of this compound presents challenges for traditional chemical synthesis. ontosight.ai Chemoenzymatic synthesis, which combines chemical and enzymatic reactions, offers a promising alternative for sustainable and efficient production. mdpi.comnih.gov

Biocatalysis: This approach utilizes enzymes to perform specific chemical transformations with high selectivity and under mild conditions, reducing the environmental impact. mdpi.com Researchers can explore enzymes from various sources or use protein engineering to develop catalysts tailored for the synthesis of this compound and its analogs.

Chemoenzymatic Pathways: By strategically combining enzymatic steps with conventional chemical reactions, complex molecules like this compound can be assembled more efficiently. mdpi.comnih.gov This approach can overcome the limitations of purely chemical or biological methods. mdpi.com The development of such pathways is crucial for producing sufficient quantities of the compound for further research and potential therapeutic applications. ontosight.ai

The adoption of chemoenzymatic strategies aligns with the principles of green chemistry, offering a more sustainable route to this valuable natural product. mdpi.com

Exploration of Synergistic Biological Effects

The therapeutic potential of this compound may be enhanced when used in combination with other compounds. Investigating these synergistic effects is a key area for future research. The use of multiple compounds can lead to improved efficacy and a broader spectrum of activity. jbcpm.com

For instance, studies on related compounds from the Toona genus have shown promising results. Gallic acid, another compound found in Toona sinensis, has demonstrated anti-cancer properties. scialert.net It is plausible that this compound could act synergistically with such compounds, or with conventional chemotherapeutic agents, to achieve a more potent therapeutic outcome. jbcpm.com

Future studies should focus on systematically screening combinations of this compound with other natural products and existing drugs to identify synergistic interactions. This could lead to the development of novel combination therapies with improved therapeutic indices.

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are powerful tools for predicting the behavior and properties of molecules, thereby accelerating drug discovery and development. atomistica.onlineunito.itamazon.com These in silico methods can provide valuable insights into the structure-activity relationships of this compound.

Molecular Docking: This technique can predict the binding orientation of this compound to its potential protein targets, helping to identify and validate its mechanism of action. kallipos.gr

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of how this compound interacts with its biological targets over time, offering a deeper understanding of the binding process and the conformational changes involved. kallipos.gr

Quantum Mechanical Calculations: These methods can be used to accurately predict the electronic properties and reactivity of this compound, aiding in the design of new analogs with improved activity or pharmacokinetic properties. unito.it

By employing these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, saving time and resources in the drug development pipeline. schrodinger.com The integration of computational predictions with experimental validation will be a powerful strategy for advancing our understanding of this compound. atomistica.onlinemdpi.com

常见问题

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to study this compound’s systemic effects?

- Methodological Answer : Employ pathway enrichment analysis (e.g., KEGG, GO) to link omics datasets. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins affected by this compound. Validate findings with qPCR or western blotting for key targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。